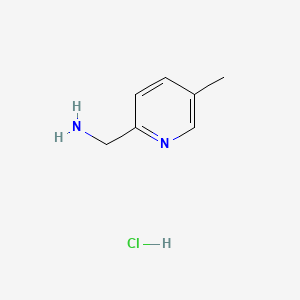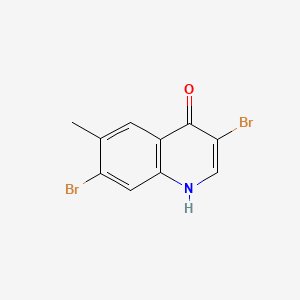
5-AMINO-15N-LEVULINIC ACID HCL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Molecular Structure Analysis
The molecular formula of 5-AMINO-15N-LEVULINIC ACID HCL is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis
5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis
The molecular weight of 5-AMINO-15N-LEVULINIC ACID HCL is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .Wissenschaftliche Forschungsanwendungen
Application in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, is crucial for synthesizing various value-added chemicals. Its applications in drug synthesis are multifaceted, demonstrating its potential in cancer treatment, medical materials, and more. Its ability to act as a raw material or as a component in synthesizing related derivatives makes it invaluable in pharmaceutical research. For instance, it can modify chemical reagents or act as linkers to connect pharmaceutical reagents with carriers, thus playing a significant role in forming pharmaceutical intermediates and active functional groups, which simplifies the synthesis process and reduces costs (Zhang et al., 2021).
Emerging Uses in Brain Tumor Surgery
5-Aminolevulinic acid (5-ALA) has been approved by the FDA as an optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its use in fluorescence-guided surgery (FGS) offers significant potential for improving surgical outcomes, demonstrating robust and reproducible visualization of high-grade glioma tissue. This technique has seen extensive study and application across various regions, underscoring its importance in enhancing tumor resection and patient outcomes (Díez Valle, Hadjipanayis, & Stummer, 2019).
Innovations in Photodynamic Therapy
5-ALA's role extends into photodynamic therapy (PDT), where its application alongside red LED light has been explored in endodontic treatment. This combination has proven effective in reducing bacterial counts significantly, offering a novel approach to treating infections within the endodontic field. Such innovative applications highlight 5-ALA's versatility and effectiveness in medical treatments beyond traditional methodologies (D’Ercole et al., 2022).
Contribution to Green Chemistry
The catalytic conversion of carbohydrate biomass into levulinic acid, a precursor for various chemicals including 5-AMINO-15N-LEVULINIC ACID HCL, exemplifies the shift towards greener and sustainable chemical processes. This transformation underpins the broader application of levulinic acid in producing eco-friendly solvents and chemicals, aligning with the principles of green chemistry and sustainability (Ramli & Amin, 2020).
Safety And Hazards
5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
CAS-Nummer |
116571-80-3 |
|---|---|
Produktname |
5-AMINO-15N-LEVULINIC ACID HCL |
Molekularformel |
C5H10ClNO3 |
Molekulargewicht |
168.582 |
IUPAC-Name |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
InChI-Schlüssel |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Synonyme |
5-AMINO-15N-LEVULINIC ACID HCL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



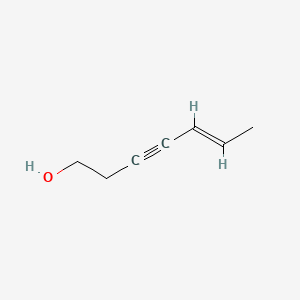
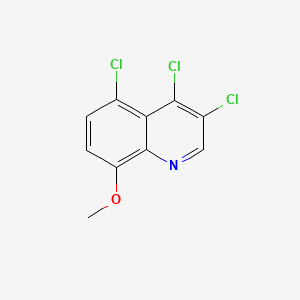
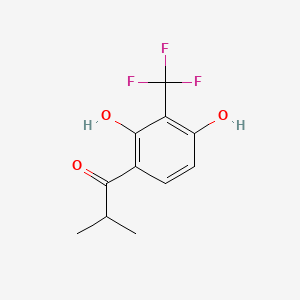
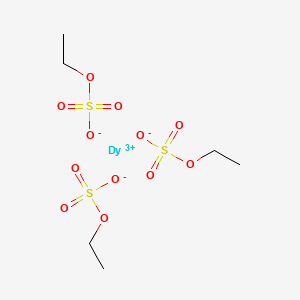
![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)
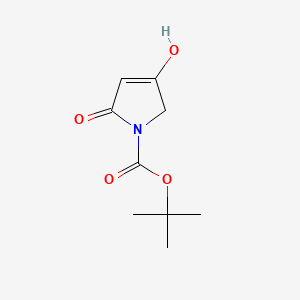
![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)
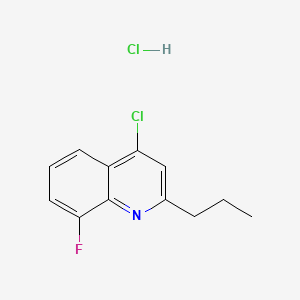
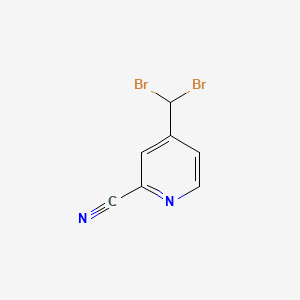
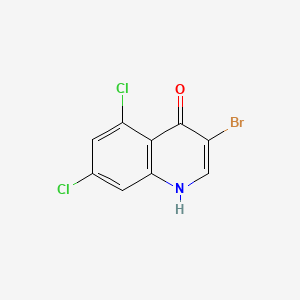
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
